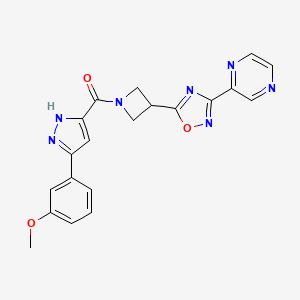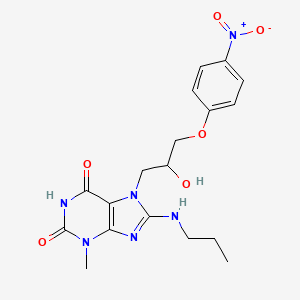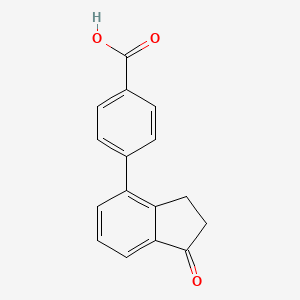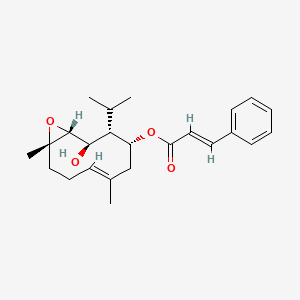
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, an oxadiazole ring, and an azetidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials might include 3-methoxyphenylhydrazine, pyrazine-2-carboxylic acid, and other intermediates. The synthesis could involve:
- Formation of the pyrazole ring through cyclization reactions.
- Construction of the oxadiazole ring via cyclization of appropriate precursors.
- Formation of the azetidine ring through cyclization or ring-closing reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl derivative.
科学的研究の応用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules in organic chemistry.
Biology
It might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)methanone
- (3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Uniqueness
The uniqueness of “(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” lies in its combination of multiple functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C20H17N7O3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C20H17N7O3/c1-29-14-4-2-3-12(7-14)15-8-16(25-24-15)20(28)27-10-13(11-27)19-23-18(26-30-19)17-9-21-5-6-22-17/h2-9,13H,10-11H2,1H3,(H,24,25) |
InChIキー |
GOSGBAQTYXVDQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105799.png)


![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105824.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14105827.png)
![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B14105835.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105836.png)


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14105853.png)
![Bis[(Z)-3-(2,4-dimethoxyphenyl)-2-butenoic acid]magnesium salt](/img/structure/B14105858.png)
![Methyl 4-[7-chloro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14105861.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14105868.png)
